molecular formula C19H15N3O4 B12680966 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- CAS No. 73287-68-0

1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl-

Cat. No.: B12680966
CAS No.: 73287-68-0
M. Wt: 349.3 g/mol
InChI Key: RCUGVTLJQBBZOL-UHFFFAOYSA-N
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Description

1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an isoindole moiety and multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of amino and propyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone: A closely related compound with a similar core structure but different functional groups.

    Naphthalene Derivatives: Compounds with a naphthalene ring and various substituents.

    Isoindole Derivatives: Compounds with an isoindole ring and different functional groups.

Uniqueness

1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

73287-68-0

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

4,11-diamino-2-propylnaphtho[2,3-f]isoindole-1,3,5,10-tetrone

InChI

InChI=1S/C19H15N3O4/c1-2-7-22-18(25)12-13(19(22)26)15(21)11-10(14(12)20)16(23)8-5-3-4-6-9(8)17(11)24/h3-6H,2,7,20-21H2,1H3

InChI Key

RCUGVTLJQBBZOL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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